molecular formula C7H12O2 B2987252 4-Ethyloxan-3-one CAS No. 1528577-04-9

4-Ethyloxan-3-one

Cat. No. B2987252
CAS RN: 1528577-04-9
M. Wt: 128.171
InChI Key: SJGRHFSBADOEGU-UHFFFAOYSA-N
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Description

“4-Ethyloxan-3-one” is a chemical compound with the molecular formula C7H12O2 . It is also known as 3-ethyltetrahydro-4H-pyran-4-one . The compound has a molecular weight of 128.17 .


Molecular Structure Analysis

The molecular structure analysis of “4-Ethyloxan-3-one” would require advanced techniques such as X-ray crystallography or electron diffraction . These techniques allow scientists to determine the arrangement of atoms within a molecule.


Chemical Reactions Analysis

The chemical reactions involving “4-Ethyloxan-3-one” would depend on the specific conditions and reagents used. In general, chemical reactions can be analyzed using techniques such as titration, which allows for the quantitative analysis of solutions .

Scientific Research Applications

Conducting Polymers and Electrochemical Devices

4-Ethyloxan-3-one derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDT), are significant in the realm of conducting polymers. Their synthetic flexibility allows the creation of various hybrid materials with a wide range of properties, including high conductivity, optical properties across the visible spectrum, and enhanced redox properties. These attributes make them suitable for various electrochemical devices, such as static charge dissipation films and electrode materials in solid electrolyte capacitors (Groenendaal et al., 2000).

Polymerization and Material Properties

The compound has been explored in the polymerization of derivatives like 3-methyl-1,4-dioxan-2-one, leading to polymers with alternating lactic acid and ethylene oxide units. These polymers exhibit interesting properties, such as a low glass transition temperature, making them relevant for material science applications (Bechtold et al., 2001).

Polymer Synthesis and Applications

Another research focus is the bulk polymerization of derivatives like 4-ethyl-1,3-dioxolane. This process produces polymers with sequences of oxy-1-ethylethylene and oxymethylene units, useful for creating materials with specific mechanical and chemical properties (Okada et al., 1976).

Hydrolysis and Drug Development

4-Ethyloxan-3-one derivatives have also been used in the enzymatic hydrolysis processes in drug development. For instance, the production of certain anti-asthma drugs involves the hydrolysis of specific esters, demonstrating the compound's role in pharmaceutical synthesis (Bevilaqua et al., 2004).

Environmental Remediation

There is significant interest in the degradation of environmental contaminants like 1,4-dioxane, where derivatives of 4-Ethyloxan-3-one play a role. The use of microbial processes for degrading such contaminants is an area of active research, contributing to environmental remediation strategies (Sekar & DiChristina, 2014).

Bioelectronics and Photodetectors

In the field of bioelectronics, derivatives like PEDOT have shown promise due to their biocompatibility, conductivity, and stability. These properties make them suitable for applications like biosensors, tissue engineering scaffolds, and implantable electrodes (Mantione et al., 2017). Furthermore, modified derivatives are used in polymer photodetectors to enhance detectivities by decreasing dark current while maintaining photovoltaic properties (Zhang et al., 2015).

Safety and Hazards

The safety and hazards associated with “4-Ethyloxan-3-one” would depend on factors such as its concentration, exposure routes, and the specific conditions under which it is handled. It’s important to note that similar compounds have been associated with hazards such as flammability and potential harm if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

4-ethyloxan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRHFSBADOEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCOCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyloxan-3-one

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